molecular formula C11H9F3O B012479 1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone CAS No. 107713-63-3

1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone

Cat. No. B012479
M. Wt: 214.18 g/mol
InChI Key: KFZAQMICJOBTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a ketone derivative that contains a trifluoromethyl group and an indene ring system. It has been shown to possess various biological activities, making it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone is not fully understood. However, it has been suggested that the compound may act as an inhibitor of various enzymes by binding to their active sites. It may also interact with cellular membranes, leading to changes in membrane fluidity and permeability.

Biochemical And Physiological Effects

1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents. It has also been shown to possess antitumor properties, making it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone in lab experiments include its unique properties and biological activities. It has been shown to possess a wide range of biological activities, making it a versatile compound for scientific research. However, the limitations of using this compound include its potential toxicity and limited solubility in water.

Future Directions

There are many future directions for the study of 1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone. One potential direction is the development of new drugs based on the compound's unique properties. Another direction is the study of the compound's mechanism of action, which could lead to a better understanding of its biological activities. Additionally, the compound could be further studied for its potential as an antimicrobial or antitumor agent.

Synthesis Methods

The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone involves the reaction of indene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone has been extensively studied for its biological activities. It has been shown to possess antifungal, antibacterial, and antitumor properties. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease.

properties

CAS RN

107713-63-3

Product Name

1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C11H9F3O/c12-11(13,14)10(15)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2

InChI Key

KFZAQMICJOBTJO-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)C(F)(F)F

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)C(F)(F)F

Origin of Product

United States

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